3,3',4,4'-Tetrachlorobiphenyl chemical properties and structure
3,3',4,4'-Tetrachlorobiphenyl chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)
This guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of 3,3',4,4'-Tetrachlorobiphenyl, a prominent congener of polychlorinated biphenyls (PCBs). Intended for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and mechanistic insights to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
3,3',4,4'-Tetrachlorobiphenyl, also known as PCB 77, is a synthetic organochlorine compound.[1] It is a white solid and is one of the 209 possible PCB congeners.[1] Due to their persistence in the environment and potential for bioaccumulation, PCBs, including PCB 77, are classified as persistent organic pollutants (POPs).[2]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 3,3',4,4'-Tetrachlorobiphenyl.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2-dichloro-4-(3,4-dichlorophenyl)benzene | [1] |
| Synonyms | PCB 77, 3,4,3',4'-Tetrachlorobiphenyl | [1] |
| CAS Number | 32598-13-3 | [1] |
| Molecular Formula | C₁₂H₆Cl₄ | [1] |
| Molecular Weight | 292.0 g/mol | [1] |
| Melting Point | 182-184 °C | [1] |
| Boiling Point (estimated) | 374.95 °C | [3] |
| Water Solubility | 0.0005489 mg/L (at 25 °C) | [4][5] |
| Vapor Pressure | 1.64 x 10⁻⁵ mmHg | [1] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 6.63 - 6.72 | [1][6] |
| Appearance | White solid | [1] |
Chemical Structure
3,3',4,4'-Tetrachlorobiphenyl consists of a biphenyl (B1667301) backbone where chlorine atoms are substituted at the 3, 3', 4, and 4' positions of the two phenyl rings.[1] This specific substitution pattern results in a coplanar or "dioxin-like" structure, which is a critical determinant of its biological activity.[7] The dihedral angle between the two phenyl rings in the solid state has been determined by X-ray crystallography to be 43.94(6)°.[7]
Experimental Protocols
This section details the methodologies for the synthesis, determination of a key physicochemical property, and analytical detection of 3,3',4,4'-Tetrachlorobiphenyl.
Synthesis via Ullmann Coupling Reaction
3,3',4,4'-Tetrachlorobiphenyl can be synthesized using a copper-mediated Ullmann coupling reaction.[7]
Methodology:
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Reactant Preparation: 3,4-dichloroiodobenzene is used as the starting material.
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Reaction Setup: The 3,4-dichloroiodobenzene is reacted with activated copper bronze. The reaction is typically carried out at an elevated temperature, for example, 230 °C.
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Reaction Execution: The mixture is heated for an extended period, such as 7 days, to allow for the coupling reaction to proceed.
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Purification: Following the reaction, the product is purified using column chromatography on silica (B1680970) gel. A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 10:1 ratio) can be used as the eluent to isolate the 3,3',4,4'-tetrachlorobiphenyl.[7]
Determination of Octanol-Water Partition Coefficient (Kₒw)
The octanol-water partition coefficient is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The slow-stirring method is a reliable technique for its determination.
Methodology:
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System Preparation: A solution of 3,3',4,4'-tetrachlorobiphenyl in 1-octanol (B28484) is prepared. This solution is then combined with water in a flask.
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Equilibration: The mixture is stirred slowly for a sufficient period (e.g., 24-48 hours) to reach equilibrium between the two phases, avoiding the formation of an emulsion.
-
Phase Separation: After stirring, the mixture is allowed to stand undisturbed to ensure complete separation of the octanol (B41247) and water layers.
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Concentration Analysis: The concentration of 3,3',4,4'-tetrachlorobiphenyl in both the 1-octanol and water phases is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
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Calculation: The Kₒw is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the water phase.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the detection and quantification of PCBs in various environmental and biological matrices.
Methodology:
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Sample Preparation:
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Extraction: PCBs are extracted from the sample matrix using an appropriate solvent system (e.g., hexane/acetone).
-
Cleanup: The extract is purified to remove interfering compounds using techniques like column chromatography with adsorbents such as silica gel or Florisil.
-
-
GC Separation:
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Injection: A small volume of the purified extract is injected into the gas chromatograph.
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Column: A capillary column with a nonpolar stationary phase (e.g., DB-5ms) is typically used for separation.
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Temperature Program: A temperature gradient is applied to the oven to separate the different PCB congeners. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 270°C.
-
-
MS Detection:
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Ionization: The separated compounds are ionized, typically using electron ionization (EI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio.
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Detection: The detector records the abundance of each ion, generating a mass spectrum that can be used for identification and quantification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for enhanced selectivity and sensitivity.
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Signaling Pathways and Toxicological Effects
The toxicity of 3,3',4,4'-Tetrachlorobiphenyl is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[2]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
PCB 77, due to its coplanar structure, can bind to the AhR, a ligand-activated transcription factor. This binding initiates a cascade of events leading to changes in gene expression.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 77.
Upon binding of PCB 77, the AhR complex translocates to the nucleus, dissociates from its chaperone proteins (like HSP90 and XAP2), and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased transcription of enzymes such as cytochrome P450 1A1 (CYP1A1).
Experimental Protocols for Toxicological Assessment
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Methodology:
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Cell Culture: A suitable cell line, such as a human hepatoma cell line (e.g., HepG2) stably transfected with a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter, is used.
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Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well) and allowed to attach overnight.
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Compound Exposure: The cells are treated with various concentrations of 3,3',4,4'-tetrachlorobiphenyl for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) and a known AhR agonist (e.g., TCDD) are included.
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Cell Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The fold induction of reporter gene activity relative to the vehicle control is calculated for each concentration of the test compound.
This assay measures the increase in the activity of CYP enzymes following exposure to a test compound.
Methodology:
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Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured.
-
Compound Exposure: Cells are treated with different concentrations of 3,3',4,4'-tetrachlorobiphenyl for an appropriate time (e.g., 48-72 hours) to allow for enzyme induction.
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Enzyme Activity Measurement: A specific substrate for the CYP enzyme of interest (e.g., phenacetin (B1679774) for CYP1A2) is added to the cells. The formation of the metabolite is measured over time using methods like LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is calculated and compared to that in vehicle-treated cells to determine the fold induction of enzyme activity.
This assay assesses the cytotoxic potential of a compound.
Methodology:
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Cell Culture and Plating: A relevant cell line (e.g., HepG2) is seeded in a multi-well plate.
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Compound Exposure: Cells are exposed to a range of concentrations of 3,3',4,4'-tetrachlorobiphenyl for a defined period (e.g., 24, 48, or 72 hours).
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Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay (which measures mitochondrial activity) or by quantifying ATP levels.
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Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. An IC₅₀ value (the concentration that causes 50% inhibition of cell viability) can be calculated.
Caption: General workflow for a cell-based toxicity assay.
Conclusion
3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is a well-characterized PCB congener with distinct physicochemical properties and significant biological activity, primarily mediated through the AhR signaling pathway. This guide provides a foundational understanding of its chemical nature, methods for its study, and its toxicological profile. The detailed experimental protocols and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. puracyp.com [puracyp.com]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
